B601717 肝素钠 CAS No. 9041-08-1

肝素钠

货号: B601717
CAS 编号: 9041-08-1
分子量: 1157.89
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Heparin sodium salt is a Grade I-A product derived from porcine intestinal mucosa . It is a glycosaminoglycan (GAG) known for its potent anticoagulant properties . This extensively sulfated polysaccharide consists of D-glucosamine and hexuronic acid linked via glycosidic linkages . It finds wide application in biochemical research and cell culture studies .


Synthesis Analysis

Heparin’s complex formation with various elements has been studied extensively . For instance, the complex formation of neodymium with heparin anions was studied by pH-metric titration . The mode and order of conjugating heparin to the alginate backbone greatly affect the modified alginate hydrogels’ structure–properties–function relations .


Chemical Reactions Analysis

Heparin sodium salt is a heterogeneous group of straight-chain anionic mucopolysaccharides, called glycosaminoglycans, having anticoagulant properties . It has been shown that the introduction of complexes of manganese with tetraphenylporphyrin into the composition of composite materials imparts antibacterial properties to the latter .


Physical and Chemical Properties Analysis

Heparin sodium salt is a beige powder with a useful pH range of 5.0 - 7.5 . It is soluble in water to the extent of 50 mg/mL, yielding a clear, colorless to faintly yellow solution . It is stored at room temperature .

科学研究应用

  1. 急性非腔隙性半球脑梗死的治疗:在卒中症状出现的头 3 小时内静脉给药肝素钠,可帮助治疗急性非腔隙性半球脑梗死。然而,这种应用可能会增加颅内症状性脑出血的频率 (Camerlingo 等人,2005 年)

  2. 分散单壁碳纳米管 (SWNT):肝素钠盐可有效分散 SWNT,且倾向于直径较大的纳米管。它在纳米技术和材料科学中显示出潜力 (Yan 等人,2010 年)

  3. 抗血栓化合物:低分子量肝素(肝素钠的衍生物)对于预防和治疗静脉血栓栓塞症非常重要 (Weitz,1997 年)

  4. 肝素钠透皮贴剂:肝素钠用于配制用于医疗应用的透皮贴剂,突出了其在药物输送系统中的多功能性 (Patel 等人,2014 年)

  5. 预防显微外科吻合术中的血栓形成:术中使用纯腔内未分级肝素可以显着降低显微外科吻合术中的血管血栓形成率 (Ramelli 等人,2019 年)

  6. 药物质量控制中的分析:在药物研究中分析肝素钠,以进行质量控制并确保在医疗应用中的功效,尤其是在注射剂型中 (Santana 等人,2018 年)

  7. 眼科中的抗炎作用:在小儿白内障手术中向灌溉液中添加肝素钠,可减少术后炎症和纤维蛋白样反应 (Bayramlar 等人,2004 年)

  8. 新型生物材料:已经开发出肝素化组织基质,用于组织再生和心血管应用,表明其在生物材料工程中的潜力 (Jee 等人,2005 年)

作用机制

Target of Action

Heparin sodium salt primarily targets Antithrombin III (ATIII) . ATIII is a naturally occurring plasma protease inhibitor . It plays a crucial role in the coagulation pathway by inactivating coagulation enzymes thrombin (factor IIa) and factor Xa .

Mode of Action

Heparin sodium salt interacts with its primary target, ATIII, by binding to it . This binding greatly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . The interaction between heparin and ATIII results in a conformational change in ATIII , which significantly enhances its ability to inactivate the coagulation enzymes .

Biochemical Pathways

The primary biochemical pathway affected by heparin sodium salt is the coagulation pathway . By accelerating the rate at which ATIII inactivates coagulation enzymes, heparin sodium salt effectively delays the coagulation of blood . This has downstream effects on the formation of blood clots, making heparin sodium salt an effective anticoagulant .

Pharmacokinetics

It is typically administered in low doses for primary prophylaxis and in high doses therapeutically to prevent recurrent thrombosis . When given in therapeutic doses, its anticoagulant effect must be monitored, and the dosage must be adjusted frequently .

Result of Action

The molecular and cellular effects of heparin sodium salt’s action primarily involve the inhibition of blood coagulation . By enhancing the antithrombin-mediated inactivation of coagulation enzymes, heparin sodium salt prevents the formation of blood clots . This makes it an effective treatment for conditions associated with thrombosis, such as pulmonary embolism and atrial fibrillation .

Action Environment

Heparin sodium salt remains active in aqueous solution for up to 2 years at 2–8 °C, provided the solutions have been filtered through a 0.2 mm membrane . Alternatively, 0.06–1% benzyl alcohol may be added to solutions to prevent bacterial growth . It is also known to be water-soluble and may spread in water systems .

安全和危害

Heparin sodium salt should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

未来方向

Heparin sodium salt has been found to have anti-cancer properties . It supports the binding of fibroblast growth factor (FGF) to its receptor and increases the stability of FGF . This makes it a promising anti-cancer agent .

生化分析

Biochemical Properties

Heparin, sodium salt, plays a crucial role in biochemical reactions. It binds reversibly to antithrombin III (ATIII) and significantly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . This interaction is vital for its anticoagulant effect .

Cellular Effects

Heparin, sodium salt, has significant effects on various types of cells and cellular processes. It can affect the proliferation, adhesion, angiogenesis, migration, and invasion of cancer cells . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Heparin, sodium salt, is primarily through its interaction with ATIII. It binds reversibly to ATIII and greatly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . This interaction is crucial for its anticoagulant effect .

Temporal Effects in Laboratory Settings

The effects of Heparin, sodium salt, can change over time in laboratory settings. It has been observed that the anticoagulant effect of Heparin can be influenced by factors such as the presence of other substances, temperature, and pH .

Dosage Effects in Animal Models

The effects of Heparin, sodium salt, can vary with different dosages in animal models. For instance, it has been observed that higher doses of Heparin can lead to increased bleeding risk .

Metabolic Pathways

Heparin, sodium salt, is involved in the coagulation pathway. It enhances the antithrombin-mediated inactivation of proteases in the coagulation pathway .

Transport and Distribution

It is known that Heparin is released from mast cells and can bind to various proteins, affecting their function .

Subcellular Localization

The subcellular localization of Heparin, sodium salt, is primarily in the granules of mast cells from where it is released . Its activity or function can be influenced by its localization within these cells .

属性

IUPAC Name

sodium;2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N3O3.Na/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15;/h13-14H,1-9H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMTXLQWRQUKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1CCO)CC[O-])CCO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9041-08-1
Record name Heparin, sodium salt
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heparin, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does Heparin, sodium salt exert its anticoagulant effect?

A1: Heparin, sodium salt binds to antithrombin III, a serine protease inhibitor, enhancing its ability to inactivate clotting factors like thrombin and Factor Xa. [, ] This interaction prevents fibrin formation and ultimately inhibits clot formation.

Q2: Beyond anticoagulation, what other biological activities are associated with Heparin, sodium salt?

A2: Heparin, sodium salt demonstrates diverse biological activities, including modulation of growth factor activity, [, ] inhibition of cell proliferation, [] and potential antiviral effects. [, ] These activities are often attributed to its interaction with various proteins beyond antithrombin III.

Q3: What is the molecular weight range of Heparin, sodium salt?

A3: Heparin, sodium salt exhibits a wide molecular weight range, typically from 3,000 to 30,000 Daltons. [] Low molecular weight heparin preparations (LMWH), with molecular weights around 4,000 to 7,000 Daltons, are often preferred for specific clinical applications. [, ]

Q4: What spectroscopic techniques are commonly employed to characterize Heparin, sodium salt?

A4: Infrared (IR) spectroscopy is frequently utilized to analyze the structure of Heparin, sodium salt. [, ] It helps identify characteristic functional groups such as sulfate and carboxyl groups, providing insights into the compound's composition and purity.

Q5: How does the ionic strength of a solution influence Heparin, sodium salt's interaction with calcium oxalate crystals?

A5: Research suggests that Heparin, sodium salt exhibits greater adsorption onto calcium oxalate crystals in solutions with lower ionic strength. [] This finding has implications for understanding the role of Heparin, sodium salt in influencing crystal growth and aggregation in biological contexts, such as in the urinary tract.

Q6: Does Heparin, sodium salt possess inherent catalytic activity?

A6: While not a catalyst in the traditional sense, Heparin, sodium salt acts as a cofactor by binding to and enhancing the activity of enzymes like antithrombin III. [] This cofactor function is crucial for its anticoagulant properties.

Q7: Have computational methods been used to study the interaction between Heparin, sodium salt and specific proteins?

A7: Yes, computational modeling, particularly molecular docking studies, has been employed to investigate the interaction between Heparin, sodium salt and proteins like WWTR1. [] Such studies provide insights into the binding affinity, key amino acid residues involved, and potential mechanisms of action.

Q8: How does the molecular weight of Heparin, sodium salt influence its biological activity?

A8: Lower molecular weight heparin preparations (LMWH) generally exhibit a longer half-life and more predictable pharmacokinetic properties compared to unfractionated Heparin, sodium salt. [, ] They also tend to have a lower risk of bleeding complications, making them preferable for certain clinical scenarios. []

Q9: What strategies have been explored to enhance the stability and delivery of Heparin, sodium salt?

A9: Researchers have investigated the incorporation of Heparin, sodium salt into various drug delivery systems, including nanoparticles [, ] and biodegradable templates. [] These approaches aim to achieve controlled release, improve stability, and enhance its therapeutic efficacy.

Q10: How is Heparin, sodium salt typically administered?

A10: Heparin, sodium salt is primarily administered intravenously or subcutaneously due to its poor oral bioavailability. [] Its administration route significantly impacts its pharmacokinetic profile and therapeutic onset.

Q11: Is resistance to Heparin, sodium salt a known clinical challenge?

A11: While true resistance to Heparin, sodium salt is rare, some patients may exhibit a reduced response, often attributed to acquired antithrombin III deficiency or increased levels of clotting factors. []

Q12: What is the most significant adverse effect associated with Heparin, sodium salt therapy?

A12: Bleeding is a major concern with Heparin, sodium salt therapy, and careful dose monitoring and patient selection are crucial to minimize this risk. []

Q13: What are the advantages of using nanoparticles for Heparin, sodium salt delivery?

A13: Nanoparticle-based delivery systems offer advantages such as enhanced stability, controlled release of Heparin, sodium salt, and the potential for targeted delivery to specific tissues. []

Q14: Are there specific biomarkers used to monitor the effectiveness of Heparin, sodium salt therapy?

A14: Clinical monitoring of Heparin, sodium salt therapy typically involves measuring the activated partial thromboplastin time (aPTT), which reflects the time it takes for blood to clot. []

Q15: How is the amount of Heparin, sodium salt bound to biomaterials typically quantified?

A15: The Toluidine Blue assay is a common method for quantifying Heparin, sodium salt bound to biomaterials. [] It relies on the metachromatic shift of Toluidine Blue upon binding to Heparin, sodium salt, allowing for spectrophotometric determination.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。